molecular formula C15H21N3O B7587600 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine

Numéro de catalogue B7587600
Poids moléculaire: 259.35 g/mol
Clé InChI: RIBLXXODOXRITJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine, also known as JP-1302, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazoline receptors, which are involved in various physiological processes such as blood pressure regulation, insulin secretion, and pain modulation.

Mécanisme D'action

The mechanism of action of 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine involves the selective binding to imidazoline receptors, which are located in various tissues such as the brain, heart, and pancreas. Imidazoline receptors are involved in the modulation of sympathetic activity, insulin secretion, and pain perception. 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been shown to activate imidazoline receptors, leading to the inhibition of sympathetic activity and the promotion of insulin secretion. Furthermore, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been reported to modulate pain perception through the activation of imidazoline receptors in the spinal cord.
Biochemical and Physiological Effects:
2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been shown to have various biochemical and physiological effects in animal models. In hypertensive rats, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been reported to lower blood pressure through the inhibition of sympathetic activity. In diabetic rats, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been shown to improve glucose tolerance through the promotion of insulin secretion. Furthermore, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been reported to reduce neuropathic pain through the modulation of pain perception in the spinal cord.

Avantages Et Limitations Des Expériences En Laboratoire

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has several advantages for lab experiments, including its high selectivity for imidazoline receptors, its ability to modulate various physiological processes, and its potential therapeutic applications in various diseases. However, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has some limitations, including its limited solubility in water, its potential toxicity at high doses, and its lack of clinical data in humans.

Orientations Futures

The future directions for 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine research include the optimization of its synthesis method to improve yield and purity, the investigation of its potential therapeutic applications in other diseases such as cancer and Alzheimer's disease, the exploration of its mechanism of action in various tissues, and the development of new analogs with improved pharmacological properties.
Conclusion:
2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine is a novel compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its selective binding to imidazoline receptors and its ability to modulate various physiological processes make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in other diseases.

Méthodes De Synthèse

The synthesis of 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine involves the reaction of 3-(3-bromophenoxy)propan-1-amine with 2-imidazoline-1-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in a few scientific publications, and its yield and purity have been optimized through various modifications.

Applications De Recherche Scientifique

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has been studied extensively for its potential therapeutic applications in various diseases such as hypertension, diabetes, and neuropathic pain. In vitro studies have shown that 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine can selectively bind to imidazoline receptors, which are involved in the regulation of blood pressure and insulin secretion. In vivo studies in animal models have demonstrated that 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine can effectively lower blood pressure and improve glucose tolerance. Furthermore, 2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine has shown promising results in reducing neuropathic pain in animal models.

Propriétés

IUPAC Name

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-13(2)19-15-5-3-4-14(10-15)11-16-6-8-18-9-7-17-12-18/h3-5,7,9-10,12-13,16H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBLXXODOXRITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.